(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(2,3-dimethoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Description
The compound “(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(2,3-dimethoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione” is a structurally complex pyrrolidine-2,3-dione derivative. Pyrrolidine-2,3-diones are known for their diverse bioactivities, including antimicrobial and anticancer properties, owing to their unique α-ketoamide scaffold, which enables interactions with biological targets . This specific derivative incorporates a benzofuran moiety, a 2,3-dimethoxyphenyl group, and a 5-methyl-1,2-oxazol-3-yl substituent. Structural determination via X-ray crystallography (using software like SHELX and ORTEP ) would confirm its stereochemistry and intermolecular interactions, critical for understanding its reactivity and bioactivity.
Properties
Molecular Formula |
C25H20N2O7 |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-2-(2,3-dimethoxyphenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H20N2O7/c1-13-11-19(26-34-13)27-21(15-8-6-10-17(31-2)24(15)32-3)20(23(29)25(27)30)22(28)18-12-14-7-4-5-9-16(14)33-18/h4-12,21,29H,1-3H3 |
InChI Key |
HCTMUFYOHODCEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=C(C(=CC=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(2,3-dimethoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and oxazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(2,3-dimethoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(2,3-dimethoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(2,3-dimethoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, a comparative analysis with structurally analogous pyrrolidine-2,3-dione derivatives is provided below. Key differences lie in substituent groups, which influence pharmacological and physicochemical profiles.
Table 1: Comparative Analysis of Pyrrolidine-2,3-dione Derivatives
Key Findings :
Structural Flexibility : The target compound’s 1,2-oxazol-3-yl and benzofuran groups distinguish it from simpler aryl/acyl-substituted analogs. These groups may enhance π-π stacking and hydrogen-bonding interactions with targets like kinases or proteases .
Bioactivity Gaps : Unlike Gein et al.’s antimicrobial derivatives , the target compound lacks published bioactivity data, highlighting a critical research gap.
Synthetic Complexity : The incorporation of a 5-methyl-1,2-oxazol-3-yl group requires advanced heterocyclic chemistry techniques, contrasting with the straightforward acylation used in simpler derivatives .
Therapeutic Potential: Similar dimethoxyphenyl-containing compounds (e.g., ferroptosis-inducing agents ) suggest possible anticancer applications, though this remains speculative without direct evidence.
Notes on Evidence Utilization
- Bioactivity Context: References to ferroptosis and marine actinomycetes provide indirect hypotheses for the compound’s mechanism, pending experimental confirmation.
- Synthetic Pathways : Methods from Nguyen et al. are most relevant for replicating or modifying the compound’s synthesis.
Biological Activity
The compound (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(2,3-dimethoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant research findings.
Structural Features
The compound features a unique structure that combines multiple pharmacophores:
- Benzofuran moiety : Known for its antimicrobial and anti-inflammatory properties.
- Oxazole ring : Associated with anticancer activities.
- Pyrrolidine core : Often linked to various biological effects through interaction with enzymes and receptors.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O5 |
| Molecular Weight | 402.43 g/mol |
| CAS Number | 890601-72-6 |
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. In particular, compounds similar to (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(2,3-dimethoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione have shown effective antibacterial activity against various strains. For instance:
- Minimum Inhibitory Concentration (MIC) values for related benzofuran compounds range from 0.78 μg/mL to 6.25 μg/mL against tested bacterial strains .
Anticancer Properties
The oxazole component of the compound contributes to its potential anticancer properties. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through:
- Modulation of cell cycle progression.
- Inhibition of specific oncogenic pathways.
Enzyme Inhibition
Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways:
- The compound has been evaluated for its inhibitory activity against SIRT1 , SIRT2 , and SIRT3 , showing selective inhibition with IC50 values in the micromolar range .
The biological activity of (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(2,3-dimethoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione is hypothesized to involve:
- Binding to Enzymes/Receptors : The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
- Induction of Oxidative Stress : Similar compounds have been shown to generate reactive oxygen species (ROS), contributing to cytotoxicity in cancer cells.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of benzofuran derivatives found that compounds with hydroxyl groups at specific positions exhibited enhanced antibacterial activities. The presence of a hydroxyl group at the C6 position was crucial for activity against various bacterial strains .
Study 2: Cytotoxic Effects on Cancer Cells
In vitro assays demonstrated that related compounds induced apoptosis in Jurkat leukemia cells through mitochondrial pathways. The IC50 values were significantly lower than those observed for standard chemotherapeutics like doxorubicin .
Study 3: SIRT Inhibition
A series of benzofuran derivatives were synthesized and tested for their ability to inhibit SIRT enzymes. The results indicated that certain structural modifications could enhance selectivity and potency against SIRT2, suggesting a pathway for optimizing these compounds for therapeutic use .
Q & A
Q. How can the synthetic yield of this pyrrolidine-2,3-dione derivative be optimized?
Methodological Answer: Yield optimization can be achieved through solvent selection, catalyst screening, and reaction temperature control. For example, acetonitrile at room temperature has been effective in similar syntheses of pyrrolidine-2,3-diones, yielding up to 85% when reacting heterocyclic precursors with amines . Additionally, gold-catalyzed reactions (e.g., hydroarylation of alkynes) may improve regioselectivity and efficiency for key intermediates . Purification via column chromatography using ethyl acetate/hexane gradients (3:1 to 1:1) is recommended to isolate the target compound .
Q. What spectroscopic techniques are critical for confirming the stereochemistry and substituent positions?
Methodological Answer:
- X-ray crystallography provides definitive proof of stereochemistry and spatial arrangement, as demonstrated for structurally analogous pyrrolidine-2,3-diones .
- NMR spectroscopy (¹H, ¹³C, and 2D COSY/NOESY) resolves substituent positions and E/Z configurations. For instance, the (4E) configuration can be confirmed via coupling constants (J = 12–14 Hz for trans olefinic protons) .
- IR spectroscopy identifies functional groups like carbonyl (C=O at ~1750 cm⁻¹) and hydroxyl (broad peak at ~3200 cm⁻¹) .
Q. Which in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
Methodological Answer: Standard assays include:
- Agar dilution or broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
- Cytotoxicity screening using mammalian cell lines (e.g., HEK-293) to establish selectivity indices (IC₅₀/MIC ratios) .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic pathways in synthesizing pyrrolidine-2,3-dione derivatives?
Methodological Answer: Gold-catalyzed reactions often proceed via π-activation of alkynes or allenes, facilitating nucleophilic attack by heterocyclic moieties. For example, gold(I) complexes (e.g., AuCl(PPh₃)) activate propargyl amides, enabling cyclization to form pyrrolidine cores . Computational studies (DFT) can map transition states and identify rate-determining steps, such as the formation of acyclic intermediates during ring closure . Transmetalation steps (e.g., Au→Pd) may also be critical for cross-coupling reactions with aryl halides .
Q. How can computational chemistry resolve electronic effects of substituents on reactivity?
Methodological Answer:
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic distributions, HOMO-LUMO gaps, and charge transfer in the benzofuran and dimethoxyphenyl groups. This predicts sites prone to electrophilic/nucleophilic attack .
- Molecular docking (AutoDock Vina) evaluates interactions with biological targets (e.g., bacterial topoisomerases), correlating substituent effects (e.g., methoxy groups) with binding affinity .
- Molecular Dynamics (MD) simulations assess conformational stability in aqueous vs. lipid environments, informing solubility and bioavailability .
Q. How should researchers address discrepancies between spectroscopic and crystallographic data?
Methodological Answer:
- Cross-validation : Compare NMR-derived coupling constants with X-ray torsion angles. For example, a discrepancy in the (4E) configuration could arise from dynamic effects in solution (e.g., rotameric equilibria) vs. solid-state rigidity .
- Variable-temperature NMR : Resolve fluxional behavior by cooling samples to –40°C, locking conformers for accurate analysis .
- SC-XRD refinement : Ensure high-resolution data (R factor < 0.05) and correct for disorder using software like SHELXL .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Systematic substitution : Synthesize analogs with modified benzofuran (e.g., halogenation) or oxazole (e.g., methyl→ethyl) groups to assess impact on bioactivity .
- Free-Wilson analysis : Quantify contributions of individual substituents to antimicrobial potency using linear regression models .
- Metabolic stability assays : Incubate compounds with liver microsomes (human/rat) to identify labile groups (e.g., dimethoxy → demethylation) requiring stabilization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
